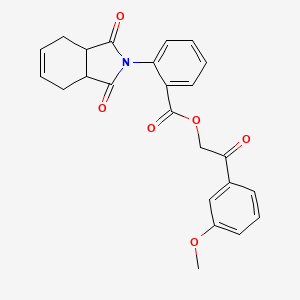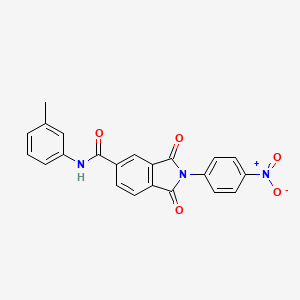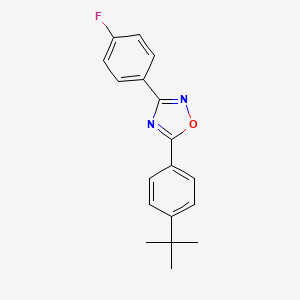![molecular formula C34H38FeO2Si2 B12463340 1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron: is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl rings, each substituted with a hydroxy-phenyl-trimethylsilyl-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by reacting cyclopentadiene with an appropriate alkylating agent to introduce the hydroxy-phenyl-trimethylsilyl-propynyl substituents.
Coordination to Iron: The substituted cyclopentadienyl ligands are then coordinated to an iron center, often using iron(II) chloride as the iron source. This step is typically carried out in the presence of a reducing agent such as sodium or potassium to facilitate the formation of the iron-cyclopentadienyl complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) or iron(0) species.
Scientific Research Applications
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the cyclopentadienyl ligands can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with two cyclopentadienyl rings coordinated to an iron center.
Bis(cyclopentadienyl)iron(II): Similar to ferrocene but with different substituents on the cyclopentadienyl rings.
Bis(trimethylsilyl)ferrocene: Features trimethylsilyl groups on the cyclopentadienyl rings.
Uniqueness
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron is unique due to the presence of hydroxy-phenyl-trimethylsilyl-propynyl substituents, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C34H38FeO2Si2 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-1-phenyl-3-trimethylsilylprop-2-yn-1-ol;iron(2+) |
InChI |
InChI=1S/2C17H19OSi.Fe/c2*1-19(2,3)14-13-17(18,16-11-7-8-12-16)15-9-5-4-6-10-15;/h2*4-12,18H,1-3H3;/q2*-1;+2 |
InChI Key |
JDSJKJWBPWUFNG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
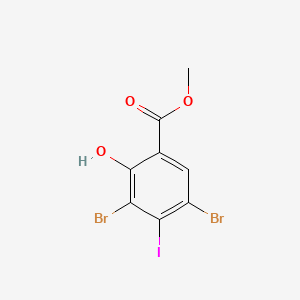
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)

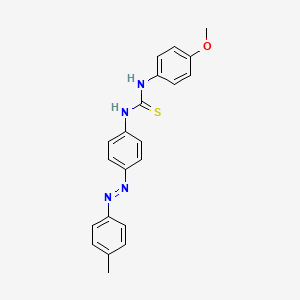
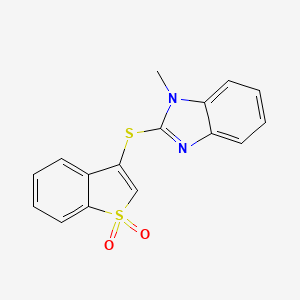
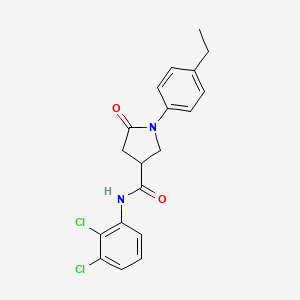
![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
